N-(1H-benzimidazol-2-ylmethyl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide
Description
N-(1H-Benzimidazol-2-ylmethyl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide is a synthetic acetamide derivative featuring two heterocyclic moieties: a benzimidazole and a 2,5-dimethylpyrrole group. The 2,5-dimethylpyrrole substituent may enhance lipophilicity and influence binding affinity, as seen in structurally related compounds . This compound’s molecular formula is C₁₇H₂₂N₄O, with a molecular weight of 298.39 g/mol.
Properties
Molecular Formula |
C16H18N4O |
|---|---|
Molecular Weight |
282.34 g/mol |
IUPAC Name |
N-(1H-benzimidazol-2-ylmethyl)-2-(2,5-dimethylpyrrol-1-yl)acetamide |
InChI |
InChI=1S/C16H18N4O/c1-11-7-8-12(2)20(11)10-16(21)17-9-15-18-13-5-3-4-6-14(13)19-15/h3-8H,9-10H2,1-2H3,(H,17,21)(H,18,19) |
InChI Key |
IQROKACHAXCKIX-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(N1CC(=O)NCC2=NC3=CC=CC=C3N2)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1H-benzimidazol-2-ylmethyl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide typically involves the following steps:
Formation of Benzimidazole Derivative: The starting material, o-phenylenediamine, undergoes cyclization with formic acid to form 2-methylbenzimidazole.
Alkylation: The benzimidazole derivative is then alkylated using a suitable alkylating agent such as bromoacetic acid to introduce the acetamide group.
Coupling with Pyrrole: The final step involves coupling the benzimidazole-acetamide intermediate with 2,5-dimethylpyrrole under basic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
N-(1H-benzimidazol-2-ylmethyl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, potentially leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the acetamide group to an amine.
Substitution: The benzimidazole and pyrrole rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted benzimidazole or pyrrole derivatives.
Scientific Research Applications
Pharmacological Applications
1.1 Anticancer Activity
Benzimidazole derivatives, including N-(1H-benzimidazol-2-ylmethyl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide, have shown promise as anticancer agents. Research has indicated that these compounds can inhibit the proliferation of cancer cells through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, studies have demonstrated that certain benzimidazole derivatives exhibit significant antiproliferative effects against breast cancer cell lines such as MDA-MB-231, with minimal inhibitory concentration values indicating potent activity against both bacterial and fungal strains associated with cancer complications .
Table 1: Anticancer Activity of Benzimidazole Derivatives
| Compound | Cell Line | IC50 (μg/mL) | Mechanism of Action |
|---|---|---|---|
| 2g | MDA-MB-231 | 8 | Apoptosis induction |
| 2e | Staphylococcus aureus | 4 | Inhibition of bacterial growth |
| 1b | Candida albicans | 64 | Antifungal activity |
1.2 Anti-inflammatory Properties
The anti-inflammatory potential of benzimidazole derivatives has been well-documented. Compounds derived from benzimidazole have been shown to exhibit significant inhibition of cyclooxygenase enzymes (COX), which play a crucial role in the inflammatory process. For example, specific derivatives demonstrated up to 97.6% reduction in edema in animal models compared to standard anti-inflammatory drugs like rofecoxib and indomethacin .
Table 2: Anti-inflammatory Activity of Benzimidazole Derivatives
| Compound | % Inhibition (Edema) | Standard Drug Comparison |
|---|---|---|
| 148 | 92.7 | Rofecoxib (78.95%) |
| 151 | 72 | Diclofenac (69%) |
Antimicrobial Properties
The antimicrobial efficacy of this compound has also been explored extensively. Studies indicate that derivatives of this compound exhibit significant antibacterial and antifungal activities, making them suitable candidates for further development as therapeutic agents against resistant strains of pathogens.
Table 3: Antimicrobial Activity
| Compound | Pathogen | MIC (μg/mL) |
|---|---|---|
| 2g | Streptococcus faecalis | 8 |
| 2g | Methicillin-resistant S. aureus | 4 |
| 1b | Aspergillus niger | 64 |
Mechanistic Insights
The mechanisms underlying the pharmacological activities of this compound include:
3.1 Interaction with Biological Targets
Benzimidazole derivatives can interact with various biological targets due to their ability to form hydrogen bonds and engage in π-stacking interactions. This property enhances their binding affinity to proteins involved in critical pathways such as apoptosis and inflammation .
3.2 Molecular Docking Studies
Molecular docking studies have been employed to predict the binding affinity of these compounds to specific targets, providing insights into their potential as drug candidates. For instance, compound 2g was identified as having a strong binding affinity for COX enzymes, correlating with its observed anti-inflammatory effects .
Mechanism of Action
The mechanism by which N-(1H-benzimidazol-2-ylmethyl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The benzimidazole moiety is known to bind to various biological targets, while the pyrrole ring can enhance binding affinity and specificity.
Comparison with Similar Compounds
Key Structural Features
- Target Compound : Combines a benzimidazole (C₇H₆N₂) linked via a methylene group to an acetamide bridge, which is further connected to a 2,5-dimethylpyrrole ring.
- Compound 15 () : N-(4-(4-(2-(2,5-dimethyl-1H-pyrrol-1-yl)acetyl)-2-oxopyrrolidin-1-yl)phenyl)acetamide (C₁₆H₂₀N₄O₃). Features a phenyl-oxopyrrolidin core instead of benzimidazole, with the same 2,5-dimethylpyrrole group .
- EP 3348550A1 Derivatives () : Benzothiazole-based acetamides (e.g., N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-chlorophenyl)acetamide). Replace benzimidazole with benzothiazole and incorporate substituted phenyl groups .
Functional Group Impact
- Benzimidazole vs. Benzothiazole/Phenyl: Benzimidazole’s bicyclic structure may improve DNA intercalation or enzyme inhibition compared to monocyclic phenyl or benzothiazole groups .
- 2,5-Dimethylpyrrole : Shared with Compound 15; this group likely enhances metabolic stability and hydrophobic interactions.
Table 1: Comparative Data of Selected Acetamide Derivatives
Notes
- The comparison emphasizes structural features and synthetic strategies; experimental validation is required for definitive conclusions.
Biological Activity
N-(1H-benzimidazol-2-ylmethyl)-2-(2,5-dimethyl-1H-pyrrol-1-yl)acetamide is a compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, synthesizing findings from various studies and highlighting key research results.
Chemical Structure and Properties
The compound features a benzimidazole moiety, recognized for its diverse pharmacological properties, linked to a pyrrole structure. This unique combination is believed to contribute to the compound's biological efficacy. The molecular formula of the compound is , with a molecular weight of approximately 270.34 g/mol.
Antimicrobial Activity
Research indicates that benzimidazole derivatives exhibit significant antimicrobial properties. For instance, studies have shown that certain benzimidazole compounds can inhibit the growth of various bacterial strains, including both Gram-positive and Gram-negative bacteria. In particular:
- Benzimidazole derivatives have demonstrated effectiveness against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 25 to 100 µg/mL depending on the specific derivative tested .
- Compounds similar to this compound have shown promising results in inhibiting Mycobacterium tuberculosis, with some derivatives achieving MIC values as low as 0.8 µg/mL .
Anticancer Activity
Benzimidazole derivatives are also noted for their anticancer properties. In vitro studies have been conducted using various cancer cell lines such as HeLa (cervical cancer), MCF7 (breast cancer), and A431 (skin cancer):
- In one study, benzimidazole derivatives were screened for their ability to inhibit mammalian type I DNA topoisomerase activity, which is crucial for DNA replication and cell division . The results indicated that certain derivatives exhibited significant cytotoxic effects on cancer cell lines.
- The presence of the pyrrole ring in the structure enhances the interaction with biological targets, potentially leading to improved anticancer efficacy compared to simpler benzimidazole compounds .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological activity of compounds like this compound. Key findings include:
| Structural Feature | Biological Activity |
|---|---|
| Benzimidazole moiety | Broad-spectrum antimicrobial and anticancer effects |
| Pyrrole ring | Enhances binding affinity to biological targets |
| Substituents at positions 2 and 5 | Influence on potency against specific pathogens |
Studies have shown that modifications in substituents can significantly alter the potency and selectivity of these compounds against various diseases .
Study 1: Antimicrobial Efficacy
In a comparative study, several benzimidazole derivatives were synthesized and tested for their antimicrobial activity against standard bacterial strains. The results indicated that compounds with electron-withdrawing groups exhibited enhanced activity against E. coli and S. aureus, suggesting that electronic effects play a crucial role in their efficacy .
Study 2: Anticancer Potential
A series of benzimidazole derivatives were evaluated for their cytotoxic effects on HeLa cells. The study revealed that certain compounds not only inhibited cell proliferation but also induced apoptosis through activation of caspase pathways. This highlights the potential of these compounds as therapeutic agents in cancer treatment .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
